5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine
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Overview
Description
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C13H15ClN4 This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorobenzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 2-methyl-4-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a flow reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the chlorobenzyl group.
2-Methyl-4-chloropyrimidine: This compound is a precursor in the synthesis of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine.
Uniqueness
The presence of the chlorobenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
CAS No. |
20352-44-7 |
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Molecular Formula |
C13H15ClN4 |
Molecular Weight |
262.74 g/mol |
IUPAC Name |
5-[[(4-chlorophenyl)methylamino]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H15ClN4/c1-9-17-8-11(13(15)18-9)7-16-6-10-2-4-12(14)5-3-10/h2-5,8,16H,6-7H2,1H3,(H2,15,17,18) |
InChI Key |
GKFRMOUSJUBOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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